molecular formula C8H10BrNO B15314229 (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol

(1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol

Cat. No.: B15314229
M. Wt: 216.07 g/mol
InChI Key: RETMUAMXYIIWAQ-MRVPVSSYSA-N
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Description

(1S)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol is a chiral β-amino alcohol featuring a brominated aromatic ring. Its structure comprises a 4-bromophenyl group attached to a hydroxymethyl backbone and an amino group at the adjacent carbon. The bromine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the hydroxyl and amino groups enable hydrogen bonding, impacting solubility and crystallinity .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(1S)-2-amino-1-(4-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m1/s1

InChI Key

RETMUAMXYIIWAQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)Br

Canonical SMILES

C1=CC(=CC=C1C(CN)O)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromophenylglyoxal

4-Bromophenylglyoxal is prepared via oxidation of 4-bromoacetophenone using selenium dioxide (SeO₂) in dioxane under reflux conditions. The reaction proceeds with 75–85% yield, and the glyoxal intermediate is isolated via vacuum distillation.

Amination and Reduction

The glyoxal intermediate is treated with ammonium acetate in methanol to form the corresponding imine. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1–3 atm) yields the racemic amino alcohol. Enantiomeric purity is achieved through chiral resolution using tartaric acid derivatives, affording the (1S)-enantiomer with >98% enantiomeric excess (ee).

Asymmetric Hydrogenation of Enamide Intermediates

Asymmetric hydrogenation offers a direct route to enantiomerically pure amino alcohols. This method involves the synthesis of an enamide precursor, followed by hydrogenation using a chiral catalyst.

Enamide Synthesis

4-Bromophenylacetic acid is converted to its methyl ester, which undergoes condensation with benzophenone imine to form the enamide. The reaction is catalyzed by p-toluenesulfonic acid (p-TSA) in toluene under Dean-Stark conditions, achieving 70–80% yield.

Catalytic Hydrogenation

The enamide is hydrogenated using a chiral ruthenium catalyst, such as Ru-(S)-BINAP, in methanol at 50°C and 50 psi H₂. This step produces the (1S)-configured amino alcohol with 85–90% ee and 88% isolated yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: (1s)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol is used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and stereochemistry .

Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a model compound for studying enzyme-substrate interactions and receptor-ligand binding .

Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of agrochemicals and other fine chemicals .

Comparison with Similar Compounds

Chlorophenyl Derivatives

Compounds such as (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol () exhibit dual chloro substituents. For instance, chlorinated derivatives may display higher aqueous solubility than brominated counterparts due to reduced hydrophobicity .

Difluorophenyl Derivatives

(s)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol () introduces fluorine atoms, which are highly electronegative and polar. Fluorine’s strong electron-withdrawing effects increase acidity (e.g., pKa ~12.9 in brominated compounds vs.

Methoxy-Substituted Analogues

(1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride () replaces bromine with a methoxy group. The electron-donating methoxy group increases electron density on the aromatic ring, altering UV absorption spectra and reactivity in electrophilic substitutions. For example, methoxy derivatives may exhibit higher solubility in polar solvents compared to brominated compounds due to enhanced hydrogen-bonding capacity .

Polyhalogenated and Biphenyl Systems

(1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethanol () features a biphenyl core with two bromine atoms. Its molar mass (356.06 g/mol) and density (1.654 g/cm³) are significantly higher than the target compound’s, reflecting increased van der Waals forces and crystallinity. Such systems are prone to π-π stacking, which may reduce solubility but improve thermal stability .

Naphthyl and Heteroaromatic Analogues

(1S)-2-Amino-1-(naphthalen-1-yl)ethan-1-ol () replaces the bromophenyl group with a naphthyl system. The extended aromatic structure enhances lipophilicity and fluorescence properties, making it suitable for optical applications. However, steric bulk from the naphthyl group may hinder stereoselective reactions compared to simpler aryl systems .

Structural and Property Analysis (Data Table)

Compound Name Molar Mass (g/mol) Key Substituents Notable Properties Evidence Source
(1S)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol ~216.08 (estimated) 4-Br, NH₂, OH High crystallinity, moderate solubility -
(1S)-2-Bromo-1-[4-(4-bromophenyl)phenyl]ethanol 356.06 2× Br, biphenyl High density (1.654 g/cm³), high boiling pt
(1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol HCl 190.25 4-OCH₃, NH₂, OH Enhanced solubility in polar solvents
(s)-2-Amino-2-(4-Cl-2,5-F₂-phenyl)ethan-1-ol 207.61 4-Cl, 2,5-F₂, NH₂, OH High metabolic stability, low pKa

Key Research Findings

  • Electronic Effects: Bromine’s electron-withdrawing nature in this compound stabilizes negative charges in intermediates, favoring nucleophilic reactions at the benzylic position compared to methoxy-substituted analogues .
  • Biological Activity : Chlorophenyl and difluorophenyl derivatives () show enhanced antimicrobial activity over brominated compounds, likely due to improved membrane permeability from smaller halogen sizes .

Biological Activity

(1S)-2-Amino-1-(4-bromophenyl)ethan-1-ol, also known as (1S)-2-amino-1-(4-bromophenyl)ethanol, is a chiral compound that has gained attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (1S)-2-amino-1-(4-bromophenyl)ethanol is C8H10BrNOC_8H_{10}BrNO. It features a hydroxyl group, an amino group, and a bromine atom attached to a phenyl ring. The chirality of this compound suggests that its enantiomers may exhibit distinct biological activities, which is crucial for its application in drug development.

Receptor Binding

The compound primarily interacts with adrenergic receptors, acting as an intermediate in the synthesis of adrenergic agents. This interaction is vital for managing conditions such as asthma and cardiovascular diseases. The amino group can form hydrogen bonds with active sites on receptors, while the bromophenyl group engages in hydrophobic interactions, enhancing binding affinity.

Enzyme Interaction

(1S)-2-Amino-1-(4-bromophenyl)ethanol has been investigated for its role as a biochemical probe in studying enzyme mechanisms. Notably, it inhibits certain cytochrome P450 enzymes, particularly CYP1A2, impacting the pharmacokinetics of co-administered drugs.

Neurotransmitter System Interaction

Research indicates that this compound may influence neurotransmitter systems, suggesting potential therapeutic applications for treating depression and anxiety disorders through modulation of adrenergic pathways.

Pharmacological Studies

The compound has been evaluated for various biological activities:

  • Inhibition of Cytochrome P450 Enzymes: Significant inhibition of CYP1A2 was observed, which can affect drug metabolism and interactions.
  • Neurotransmitter Modulation: Potential effects on neurotransmitter systems could lead to applications in treating mood disorders.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of (1S)-2-amino-1-(4-bromophenyl)ethanol against structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Amino-1-(4-chlorophenyl)ethanolChlorine instead of bromineDifferent receptor interactions
2-Amino-1-(4-fluorophenyl)ethanolFluorine substituentVariations in pharmacokinetics
2-Amino-2-(4-bromophenyl)ethanolAdditional amino groupEnhanced receptor binding potential

The presence of bromine in (1S)-2-amino-1-(4-bromophenyl)ethanol imparts unique electronic and steric properties compared to its chloro and fluoro analogs, making it particularly useful in specific synthetic applications and biological studies.

Case Studies and Research Findings

Several studies have documented the biological activity of (1S)-2-amino-1-(4-bromophenyl)ethanol:

Case Study 1: Antidepressant Potential

A study explored the antidepressant-like effects of this compound in animal models. Results indicated significant improvements in behavioral tests associated with depression when administered at specific doses, suggesting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

Research into the anticancer properties revealed that derivatives of (1S)-2-amino-1-(4-bromophenyl)ethanol demonstrated cytotoxicity against various cancer cell lines. The findings indicated that modifications to the structure could enhance activity against specific targets .

Case Study 3: Drug Interaction Studies

Investigations into drug interactions highlighted the importance of understanding how (1S)-2-amino-1-(4-bromophenyl)ethanol affects the metabolism of other drugs via cytochrome P450 inhibition. This knowledge is critical for developing safe pharmacological therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S)-2-Amino-1-(4-Bromophenyl)ethan-1-Ol, and how is enantiomeric purity ensured?

  • Methodological Answer : The synthesis typically involves bromination of a phenyl precursor followed by chiral resolution. A common approach uses Sharpless asymmetric epoxidation or enzymatic catalysis to achieve enantioselectivity. For example, (S)-enantiomers of bromophenyl ethanol derivatives are synthesized using chiral auxiliaries or catalysts, with optical purity (>97% ee) verified via chiral HPLC or GC . Post-synthesis, recrystallization or chromatography (e.g., Sephadex LH-20) removes impurities.

Q. Which analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the bromophenyl group (δ 7.2–7.6 ppm for aromatic protons) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar compounds like 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H .

Q. How is the compound’s preliminary biological activity screened in academic research?

  • Methodological Answer : Standard assays include:

  • In vitro receptor binding studies : Radioligand displacement assays (e.g., for dopamine or serotonin receptors) to evaluate affinity (IC50_{50}).
  • Enzyme inhibition assays : Kinetic analysis using fluorogenic substrates to measure inhibition constants (KiK_i) .
  • Antioxidant activity : DPPH or ABTS radical scavenging tests, with EC50_{50} values compared to controls like ascorbic acid .

Advanced Research Questions

Q. What challenges arise in achieving scalable enantioselective synthesis, and how are they addressed?

  • Methodological Answer : Key challenges include:

  • Catalyst efficiency : Low turnover numbers in asymmetric hydrogenation. Solutions involve immobilized catalysts (e.g., Rh-DIOP complexes) or flow chemistry setups .
  • By-product formation : Bromine displacement during synthesis. Mitigated by optimizing reaction conditions (e.g., low temperature, inert atmosphere) .
  • Purification : Chiral impurities require simulated moving bed (SMB) chromatography or fractional crystallization with resolving agents like tartaric acid .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina models binding poses in receptors (e.g., GPCRs), with scoring functions ranking affinity.
  • MD simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability of key interactions (e.g., hydrogen bonds with Ser-193 in MAO-B) .
  • QSAR : Comparative analysis with analogs (e.g., 4-fluoro or 4-chloro derivatives) identifies critical substituents for activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions may stem from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls.
  • Impurity effects : LC-MS purity checks (>98%) and dose-response curve reproducibility tests .
  • Species-specific responses : Cross-test in human vs. rodent cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) .

Q. What structural analogs of this compound show divergent biological activities, and why?

  • Methodological Answer :

CompoundSubstituentActivity DifferenceRationale
(1S)-2-Amino-1-(4-fluorophenyl)ethanol F vs. BrLower logP (1.2 vs. 2.1)Reduced membrane permeability.
1-(3-Bromo-4-fluorophenyl)ethanol Br/F positionsHigher MAO-B inhibition (KiK_i = 12 nM)Steric effects enhance fit into enzyme pocket.
2-Amino-1-(4-chlorophenyl)ethanol Cl vs. BrWeaker antioxidant (EC50_{50} = 45 μM)Electronegativity impacts radical stabilization.

Q. What are the key considerations for scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :

  • Catalyst recycling : Use heterogeneous catalysts (e.g., silica-supported Ru-BINAP) to reduce costs.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization.
  • Crystallization optimization : Polymorph screening (via solvent/antisolvent trials) ensures consistent crystal form and purity .

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